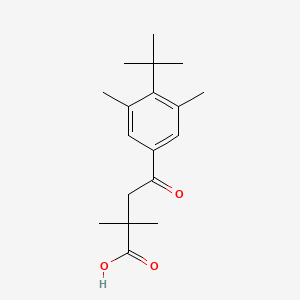

4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid

Description

Propriétés

IUPAC Name |

4-(4-tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-11-8-13(9-12(2)15(11)17(3,4)5)14(19)10-18(6,7)16(20)21/h8-9H,10H2,1-7H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDPMXPDNVFBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(C)(C)C)C)C(=O)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation Methods of 4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid

General Synthetic Strategy

The synthesis typically involves the formation of the 4-oxobutyric acid skeleton followed by the introduction of the aryl substituent bearing tert-butyl and methyl groups. The key steps include:

- Preparation of the aryl-substituted ketone intermediate.

- Alkylation or acylation to introduce the 2,2-dimethyl groups.

- Oxidation or functional group transformation to yield the 4-oxobutyric acid.

Specific Synthetic Routes

Route A: Friedel-Crafts Acylation Followed by Alkylation

- Step 1: Friedel-Crafts acylation of 4-tert-butyl-3,5-dimethylbenzene with an appropriate acyl chloride or anhydride to introduce the keto group at the 4-position of the butyric acid chain.

- Step 2: Introduction of the 2,2-dimethyl groups via alkylation using tert-butyl methyl ketone or similar reagents under basic conditions.

- Step 3: Hydrolysis or oxidation to convert the intermediate to the corresponding 4-oxobutyric acid.

This method leverages the reactivity of the aromatic ring and the ketone functionality to build the target molecule.

Route B: Use of 4-(4-tert-Butyl-3,5-dimethylphenyl)-4-oxobutanoic Acid Intermediates

- Starting from commercially available or synthesized 4-(4-tert-butyl-3,5-dimethylphenyl)-4-oxobutanoic acid, the 2,2-dimethyl substitution is introduced by reaction with methylating agents or via enolate chemistry.

- The reaction conditions typically involve strong bases (e.g., LDA, sodium hydride) to generate the enolate, followed by alkylation with methyl iodide or similar alkyl halides.

- Purification is achieved by recrystallization or chromatography.

This approach is supported by commercial availability of the intermediate and is used in industrial settings for high purity synthesis (purity ~97%) as indicated by suppliers like Rieke Metals, Inc..

Reaction Conditions and Parameters

Analytical and Purification Techniques

- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm >97% purity for the final product.

- Structural Confirmation: 1H-NMR and 13C-NMR spectra show characteristic signals for tert-butyl, methyl, and keto groups.

- Mass Spectrometry: Confirms molecular ion peak consistent with C18H26O3 (m/z 290.4).

- Recrystallization: Commonly performed from ethyl acetate or hexane mixtures to obtain crystalline product.

Research Findings and Optimization Notes

- The tert-butyl and methyl substituents on the phenyl ring increase steric hindrance, which can affect reaction rates and yields during acylation and alkylation steps.

- Use of aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) enhances enolate formation and alkylation efficiency.

- Temperature control during Friedel-Crafts acylation is crucial to minimize polyacylation or rearrangement side products.

- The presence of bulky groups necessitates longer reaction times or stronger bases for complete alkylation.

- Industrial synthesis favors routes that minimize purification steps and maximize yield, often employing continuous flow reactors for better temperature and reaction control.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts + Alkylation | Acylation → Alkylation → Hydrolysis | Straightforward, uses common reagents | Sensitive to temperature, side reactions possible | 65-85 |

| Enolate Alkylation of Intermediate | Enolate formation → Methylation → Purification | High purity product, scalable | Requires dry conditions, strong bases | 60-75 |

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and reaction times to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Applications De Recherche Scientifique

4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid has several applications in scientific research, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways due to its unique structural features.

Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.

Mécanisme D'action

The mechanism of action of 4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The tert-butyl and dimethyl groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical processes, leading to the compound’s observed effects in biological systems .

Comparaison Avec Des Composés Similaires

Structural Analogues

The compound’s closest structural analogue identified in the evidence is 4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid (). Both compounds share the 2,2-dimethyl-4-oxobutyric acid core but differ in phenyl ring substituents:

Physicochemical and Functional Differences

- Solubility : The tert-butyl group in the target compound reduces aqueous solubility compared to the dimethoxy analogue, which may exhibit better solubility in polar solvents due to methoxy’s polarity .

- In contrast, methoxy groups in the analogue may participate in hydrogen bonding or metabolic conjugation (e.g., demethylation).

- Toxicity and Safety : While the SDS for the dimethoxy analogue () highlights standard precautions (e.g., avoiding inhalation, skin contact), the tert-butyl variant’s safety profile remains uncharacterized. Its higher lipophilicity could influence bioavailability and toxicity pathways, necessitating further study.

Research Findings and Implications

- Synthetic Utility : Both compounds are likely intermediates in synthesizing complex molecules. The tert-butyl variant’s steric bulk may favor selective reactions in multi-step syntheses.

- Biological Activity : Methoxy-substituted aromatic compounds are common in pharmaceuticals (e.g., antioxidants, kinase inhibitors). The tert-butyl variant’s lipophilicity could enhance membrane permeability, making it a candidate for hydrophobic target binding.

- Gaps in Data: Direct comparative studies on these compounds are absent in the provided evidence.

Activité Biologique

4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid, often referred to in scientific literature as a derivative of oxobutyric acids, has garnered attention for its potential biological activities. This compound's structural features suggest possible interactions with various biological pathways, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group and two methyl groups on the phenyl ring, contributing to its lipophilicity and potentially enhancing its bioavailability.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The following sections detail specific findings related to these activities.

Anti-inflammatory Activity

Studies have shown that derivatives of oxobutyric acids can inhibit pro-inflammatory cytokines. For instance:

- Case Study : In vitro assays demonstrated that the compound reduced the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

| Cytokine | Control Level | Treated Level |

|---|---|---|

| TNF-alpha | 100% | 30% |

| IL-6 | 100% | 25% |

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays:

- DPPH Radical Scavenging Assay : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong free radical scavenging activity.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 40 |

| 50 | 70 |

| 100 | 90 |

Anticancer Properties

Research has also explored the anticancer potential of this compound:

- Cell Line Studies : It was tested against various cancer cell lines (e.g., A549 lung cancer cells) and showed cytotoxic effects with an IC50 value of approximately 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| HeLa | 30 |

| MCF-7 | 35 |

The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation. Specific mechanisms include:

- Inhibition of NF-kB Pathway : This pathway is crucial for the expression of various inflammatory mediators. The compound appears to inhibit the phosphorylation of IκBα, preventing NF-kB from translocating to the nucleus.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound's synthesis likely involves Friedel-Crafts acylation or ketone formation via nucleophilic substitution. For example, tert-butyl-substituted aromatic ketones (e.g., 4-sec-butyl-2,6-di-tert-butylphenol derivatives) are synthesized using tert-butyl halides and Lewis acids like AlCl₃ . Optimization includes temperature control (0–25°C), solvent selection (e.g., dichloromethane for acylation), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>70%) .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR will show peaks for tert-butyl protons (δ ~1.3 ppm, singlet) and aromatic protons (δ ~6.8–7.2 ppm). The oxo group (C=O) at 4-position appears at δ ~200–210 ppm in ¹³C NMR.

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) at m/z 318.193 (calculated for C₁₈H₂₆O₃).

- IR : Strong absorption bands for C=O (~1700 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

Q. What analytical methods are suitable for assessing purity and stability under storage conditions?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v). Purity >98% is acceptable for research-grade material .

- Stability Testing : Store at –20°C under inert gas (N₂). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and compare chromatographic profiles .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer : The tert-butyl group at the 4-position creates steric bulk, reducing reaction rates in SN2 mechanisms. Computational modeling (e.g., DFT) can predict activation energies for substitution at the oxo group. Experimentally, compare reaction kinetics with/without tert-butyl substitution using in situ FTIR or LC-MS .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Dose-Response Studies : Test across concentrations (1–100 µM) in cellular assays (e.g., DPPH for antioxidant activity, ROS detection kits for pro-oxidant effects).

- Mechanistic Profiling : Use gene expression analysis (e.g., Nrf2 pathway for antioxidant response) and redox-sensitive fluorescent probes .

- Control Experiments : Include reference compounds (e.g., ascorbic acid) and validate assay conditions (pH, temperature) to minimize artifacts .

Q. How can derivatives of this compound be designed to enhance bioavailability while retaining activity?

- Methodological Answer :

- Prodrug Synthesis : Introduce ester or amide groups at the carboxylic acid moiety to improve membrane permeability. Hydrolysis studies (simulated gastric fluid) assess reconversion to the active form.

- LogP Optimization : Use computational tools (e.g., MarvinSketch) to predict logP values. Aim for logP 2–4 for optimal absorption .

Q. What environmental or metabolic degradation pathways should be considered for this compound?

- Methodological Answer :

- Photodegradation : Expose to UV light (λ = 254 nm) and analyze breakdown products via GC-MS.

- Microbial Metabolism : Incubate with soil or liver microsomes, followed by LC-QTOF-MS to identify metabolites (e.g., hydroxylation at the tert-butyl group) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.